1-Naphthalenemethyl isothiocyanate
Overview
Description
1-Naphthalenemethyl isothiocyanate is a useful research compound. Its molecular formula is C12H9NS and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Analysis : It's effective for stepwise degradation of proteins, with hydantoins formed from 1-naphthylisothiocyanate showing good chromatographic properties and diagnostic value due to the pH-dependent fluorescence of individual amino acids (Deyl, 1970).
Synthesis and Antibacterial Activity : Synthesis of naphthalene-monothioureas from reactions with naphthyl isothiocyanate has been achieved using both conventional reflux and microwave-assisted methods. These compounds, especially 1-(Naphthalene-1-Yl)-3-(O, M, P-Tolyl)Thioureas, show potential antibacterial activity against Staphylococcus aureus (Sapari et al., 2021).
Protecting Group in Chemistry : 2-Naphthalenemethyl (NAP) has been used as a versatile amino protecting group, with effective and chemo-selective cleavage observed under mild conditions (Godin et al., 2003).
Cancer Chemotherapy : Alpha-naphthyl isothiocyanate (1-NITC) has shown potential as a chemosensitizing agent for cancer chemotherapy, with studies on its pharmacokinetics in rats revealing nonlinear disposition and capacity-limited metabolism (Hu & Morris, 2005).
Anticarcinogenic Activities : Organic isothiocyanates like alpha-naphthyl isothiocyanate have exhibited anticarcinogenic effects by suppressing carcinogen activation and inducing Phase 2 enzymes, making them candidates for cancer chemoprotection (Zhang & Talalay, 1994).
Multi-Component Reactions : In kinetic studies, 1-naphthylamine reacted with benzoyl isothiocyanate and other components, forming derivatives with potential significance in chemical synthesis (Darijani et al., 2020).
Biomarker Development : A monoclonal antibody for 1-naphthol, a metabolite of 1-naphthyl isothiocyanate, has been developed for use in enzyme-linked immunosorbent assay (ELISA) methods, aiding in exposure monitoring to related pollutants (Chen et al., 2020).
Fluorescent Probes and Sensors : Isothiocyanates have been used to synthesize fluorescent probes for detecting metal ions like Hg2+ and Al3+, with applications in intracellular imaging (Pal et al., 2014).
Environmental Sorbent : Biochars derived from biomass like orange peels have been evaluated for sorbing naphthalene and 1-naphthol, showing potential for environmental remediation (Chen & Chen, 2009).
Naphthalene Diimides Applications : Research has explored the application of naphthalene diimides in supramolecular chemistry, sensors, and catalysis, with relevance to compounds like isothiocyanates (Bhosale et al., 2008).
Enzyme Engineering for Enhanced Synthesis : Directed evolution of enzymes like toluene ortho-monooxygenase has been employed to increase the synthesis of 1-naphthol, an important chemical intermediate, and to improve degradation of pollutants like chlorinated ethenes (Canada et al., 2002).
Anticancer Agent Development : Studies on synthetic isothiocyanates and their fullerene derivatives have explored their cytotoxic effects on cancer cells, offering insights into potential new anticancer therapies (de Gianni et al., 2015).
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 1-naphthalenemethyl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to exhibit high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction can lead to changes in the function of these proteins, affecting various cellular processes.
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-κB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known for their chemoprotective effects, which include induction of cytoprotective proteins, inhibition of proinflammatory responses, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Action Environment
The activity of isothiocyanates can be influenced by physiological conditions such as ph and the presence of certain cofactors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that isothiocyanates, a group of compounds to which 1-Naphthalenemethyl isothiocyanate belongs, interact with a variety of enzymes and proteins . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Isothiocyanates have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Isothiocyanates are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation
Properties
IUPAC Name |
1-(isothiocyanatomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDUNWYBZCIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169017 | |
Record name | 1-Naphthalenemethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17112-82-2 | |
Record name | 1-Naphthalenemethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017112822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17112-82-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenemethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17112-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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